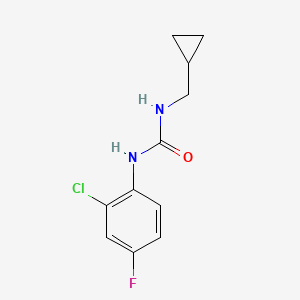
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea is a chemical compound that belongs to the class of ureas. It has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its trade name, TAK-659.
Wirkmechanismus
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea inhibits the activity of BTK, ITK, and TAK by binding to their active sites. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of immune cell activation and proliferation.
Biochemical and Physiological Effects:
The inhibition of BTK, ITK, and TAK by 1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea has several biochemical and physiological effects. It leads to the suppression of immune cell activation and proliferation, resulting in the attenuation of immune responses. This effect is beneficial in the treatment of autoimmune disorders and inflammatory diseases, where the immune system is overactive. Additionally, the inhibition of BTK has been shown to induce apoptosis in cancer cells, making this compound a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea in lab experiments is its potent inhibitory activity against several kinases. This makes it a useful tool for studying the role of these kinases in various biological processes. However, one limitation is the potential off-target effects of this compound, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea. One potential direction is the development of more potent and selective inhibitors of BTK, ITK, and TAK. Another direction is the investigation of the therapeutic potential of this compound in different diseases, including autoimmune disorders, inflammatory diseases, and cancer. Additionally, the elucidation of the mechanisms underlying the off-target effects of this compound may lead to the development of more specific inhibitors.
Synthesemethoden
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea involves the reaction of 2-chloro-4-fluoroaniline with cyclopropylmethyl isocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play crucial roles in the immune system and are implicated in several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-9-5-8(13)3-4-10(9)15-11(16)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEJGDREQKYGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B7526948.png)
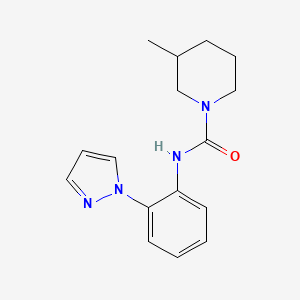
![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
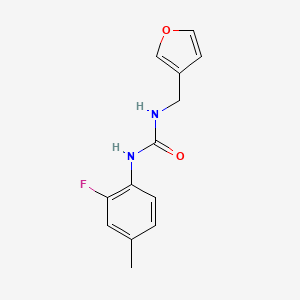
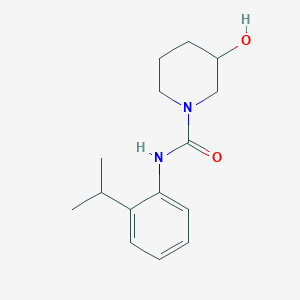
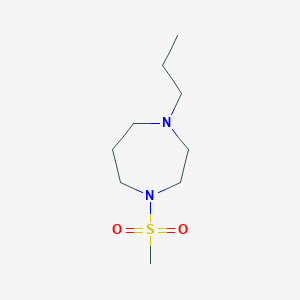

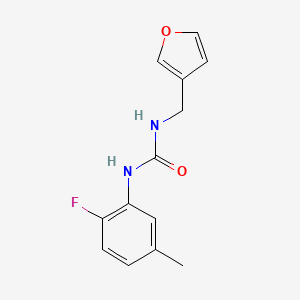
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
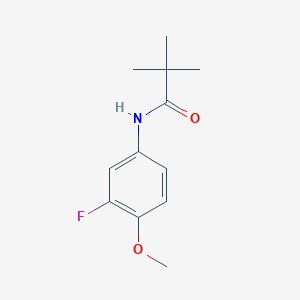
![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)
![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)